6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL

Description

Structural Characterization

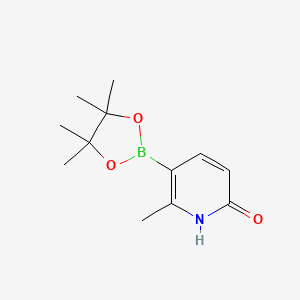

The molecular structure of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL exhibits distinctive characteristics that define its chemical behavior and reactivity patterns. The compound possesses a molecular formula of C₁₂H₁₈BNO₃ with a molecular weight of 235.09 daltons. The structural architecture consists of a pyridine ring system substituted at multiple positions, creating a complex heterocyclic framework.

The pyridine core contains a hydroxyl group at the 2-position and a methyl substituent at the 6-position, while the 5-position bears the characteristic tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This boronic acid pinacol ester functionality serves as the primary reactive center for various synthetic transformations. The tetramethyl-dioxaborolan group consists of a six-membered heterocyclic ring containing boron, with four methyl substituents providing steric bulk and electronic stabilization.

The compound's three-dimensional structure reveals significant spatial arrangements that influence its chemical properties. The boron center adopts a tetrahedral geometry when coordinated within the dioxaborolan ring system, while the pyridine nitrogen maintains its characteristic planar sp² hybridization. The hydroxyl group at the 2-position can participate in hydrogen bonding interactions, potentially affecting the compound's solubility and reactivity profiles.

Physical and Chemical Properties Data Table:

The spectroscopic characteristics of this compound provide additional structural confirmation. The Simplified Molecular Input Line Entry System representation is recorded as OC1=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=C1, which accurately depicts the connectivity pattern and stereochemistry. The International Union of Pure and Applied Chemistry International Chemical Identifier is InChI=1S/C12H18BNO3/c1-8-9(6-7-10(15)14-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H,14,15), providing a standardized structural description.

Nomenclature and Related Compounds

The systematic nomenclature of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1691328-81-0, providing a unique identifier for chemical databases and literature searches. The MDL number MFCD16995196 serves as an additional reference identifier in various chemical information systems.

Alternative nomenclature systems and synonyms for this compound include several variations that reflect different naming conventions and functional group priorities. The compound may also be referred to using various descriptive names that emphasize different structural features, though the primary systematic name remains the most precise and widely accepted designation.

Related compounds within the pyridinylboronic acid ester family share structural similarities while exhibiting distinct substitution patterns. For instance, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol represents a closely related structure lacking the 6-methyl substituent. Similarly, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol demonstrates positional isomerism with the boronic ester group located at the 4-position rather than the 5-position.

Related Compound Comparison Table:

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL | 1691328-81-0 | C₁₂H₁₈BNO₃ | Reference compound |

| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | 1054483-78-1 | C₁₁H₁₆BNO₃ | No 6-methyl group |

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | 1256358-90-3 | C₁₁H₁₆BNO₃ | Boronic ester at position 4 |

| Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate | 1264176-33-1 | C₁₃H₁₈BNO₄ | Carboxylate instead of hydroxyl |

The broader family of tetramethyl-dioxaborolan derivatives encompasses numerous compounds utilized in modern synthetic chemistry. These compounds serve as versatile building blocks in Suzuki-Miyaura cross-coupling reactions, which represent one of the most important carbon-carbon bond-forming methodologies in contemporary organic synthesis. The pinacol ester functionality provides enhanced stability compared to free boronic acids while maintaining reactivity under appropriate catalytic conditions.

Historical Context and Discovery

The development of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL emerged from the broader historical evolution of organoboron chemistry and pyridine-based pharmaceutical intermediates. The synthesis and application of pyridinylboronic acid derivatives gained significant momentum following the establishment of palladium-catalyzed cross-coupling methodologies in the late twentieth century.

The discovery and development of boronic acid pinacol esters as stable, isolable derivatives of boronic acids represented a crucial advancement in synthetic methodology. These compounds addressed the inherent instability and handling difficulties associated with free boronic acids, while maintaining their essential reactivity for cross-coupling applications. The pinacol protecting group strategy allowed for the preparation, purification, and storage of boronic acid derivatives under ambient conditions, dramatically expanding their utility in synthetic chemistry.

Research into pyridinylboronic acids and their derivatives has been driven by their importance in pharmaceutical chemistry and materials science applications. The ability to introduce pyridine moieties into complex molecular frameworks through cross-coupling reactions has proven invaluable for drug discovery and development programs. The specific substitution pattern present in 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL reflects strategic considerations for regioselectivity and functional group compatibility in synthetic sequences.

The synthesis of such compounds typically involves multiple approaches, including halogen-metal exchange reactions followed by borylation, directed metallation strategies, and palladium-catalyzed cross-coupling with diboron reagents. Each methodology offers distinct advantages and limitations depending on the specific substitution pattern and functional group tolerance requirements. The development of efficient synthetic routes to compounds like 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL has required careful optimization of reaction conditions, catalyst systems, and protecting group strategies.

Contemporary research continues to explore novel applications and synthetic methodologies involving pyridinylboronic acid derivatives. The unique electronic and steric properties of these compounds make them valuable substrates for selective functionalization reactions and complex molecule synthesis. The ongoing development of new catalytic systems and reaction conditions promises to further expand the utility and accessibility of compounds within this important chemical class.

Properties

IUPAC Name |

6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-8-9(6-7-10(15)14-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWOWQWKUWVQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL typically involves the borylation of a pyridine derivative. One common method is the reaction of 6-methyl-5-bromopyridin-2-OL with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically converting the boronic ester to a boronic acid or other oxidized forms.

Reduction: Reduction reactions can be used to modify the pyridine ring or the boronic ester group.

Substitution: The boronic ester group is highly reactive in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) are typically used in cross-coupling reactions.

Major Products

Oxidation: Conversion to boronic acids or alcohols.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron, such as 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL, exhibit promising anticancer properties. Boron-containing compounds have been studied for their ability to inhibit tumor growth and enhance the efficacy of certain chemotherapeutic agents. For example, studies have shown that boron compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cellular signaling pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that it may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .

Materials Science

Polymer Chemistry

In materials science, 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL has been utilized as a building block for synthesizing advanced polymers. Its unique structure allows for the development of polymers with enhanced mechanical properties and thermal stability. These polymers can be used in coatings and composite materials that require high durability and resistance to environmental degradation .

Nanomaterials

The compound's boron content makes it a suitable candidate for the synthesis of boron-containing nanomaterials. These nanomaterials have applications in electronics and photonics due to their unique optical properties. The incorporation of this compound into nanostructures can lead to enhanced performance in devices such as solar cells and sensors .

Organic Synthesis

Cross-Coupling Reactions

One of the most significant applications of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL is in cross-coupling reactions. It serves as a versatile reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound is also employed in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse heterocyclic frameworks that are prevalent in many biologically active molecules .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

The target compound’s reactivity and applications are influenced by the positions and types of substituents on the pyridine ring. Below is a comparative analysis with similar boronic ester-containing pyridines:

Table 1: Substituent Comparison

Key Observations :

- Position of Hydroxyl Group : The target compound’s hydroxyl at position 2 enhances polarity and hydrogen-bonding capacity compared to the 3-OH analog in . This may influence solubility and binding affinity in biological systems.

- Electron-Withdrawing vs. Donating Groups : Fluorine () increases electrophilicity, whereas methyl (target) and methoxy () groups donate electrons, altering reaction rates in cross-couplings .

- Boronate Stability : Steric hindrance from 4,4,5,5-tetramethyl groups in the dioxaborolan moiety stabilizes the boronic ester against hydrolysis, a critical feature for storage and reaction efficiency .

Analog-Specific Routes :

- Fluorinated Analog () : Likely synthesized via nucleophilic aromatic substitution or directed ortho-metalation.

- Methoxy-Amine Derivative () : Prepared through sequential functionalization, starting with boronate introduction followed by methoxy and amine group additions.

Table 2: Physicochemical and Hazard Data

*Inferred from structural similarity to .

Stability : Boronic esters in the target compound and analogs are moisture-sensitive, requiring anhydrous storage.

Biological Activity

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, cytotoxicity, and therapeutic applications.

The compound can be described by the following properties:

- IUPAC Name : 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL

- Molecular Formula : C17H30BNO4

- CAS Number : 2304631-43-2

- Molecular Weight : 323.24 g/mol

Research indicates that this compound exhibits significant inhibitory activity against various kinases. Notably, it has been characterized as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value of approximately 8 nM. This inhibition plays a crucial role in various cellular processes including cell proliferation and apoptosis .

Inhibitory Activity Table

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of the compound. In studies involving HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), several concentrations were tested (0.1 µM to 100 µM). The results showed that while some compounds decreased cell viability significantly at higher concentrations, the compound demonstrated a favorable safety profile at concentrations below 10 µM .

Cell Viability Results

| Concentration (µM) | HT-22 Viability (%) | BV-2 Viability (%) |

|---|---|---|

| 0.1 | >90 | >90 |

| 1 | >85 | >85 |

| 10 | >80 | >80 |

| 50 | <50 | <50 |

| 100 | <20 | <20 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests potential therapeutic applications in neuroinflammatory conditions .

Inflammatory Marker Reduction Table

| Compound | NO Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 1 µM | Significant | Significant |

| Control | Baseline | Baseline |

Case Study: Neurodegenerative Disease Models

In preclinical models of neurodegenerative diseases, the compound's ability to inhibit GSK-3β has been linked to neuroprotective effects. For instance, in models simulating Alzheimer's disease pathology, treatment with the compound resulted in reduced tau hyperphosphorylation and improved cognitive function metrics in animal studies .

Therapeutic Potential

Given its biological activity profile, this compound holds promise in the development of therapeutics targeting neurodegenerative diseases and inflammatory disorders. Ongoing studies are focused on elucidating its full pharmacological potential and safety profile.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-5-(pinacol boronate)pyridin-2-ol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. The boronic ester group (pinacol dioxaborolane) is introduced through palladium-catalyzed coupling of halogenated pyridine derivatives with bis(pinacolato)diboron (B₂pin₂) or via direct borylation of pre-functionalized pyridines. Key steps include inert atmosphere handling, temperature control (60–100°C), and use of Pd(PPh₃)₄ or PdCl₂(dppf) catalysts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions.

- ¹¹B NMR : To verify boronic ester integrity (δ ~30 ppm for sp² boron) .

- IR Spectroscopy : Detection of B-O stretches (~1350 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion validation.

- X-ray Crystallography : Definitive structural confirmation (see advanced questions) .

Q. How is the boronic ester group stabilized during synthesis?

The pinacol boronic ester is moisture-sensitive but stabilized by steric protection from tetramethyl groups. Reactions require anhydrous solvents (e.g., THF, DMF), inert atmospheres (N₂/Ar), and avoidance of protic conditions to prevent hydrolysis. Storage at –20°C under desiccation is recommended .

Advanced Questions

Q. How do steric and electronic effects of the pyridine substituents influence Suzuki-Miyaura coupling efficiency?

The methyl group at C6 and hydroxyl at C2 create steric hindrance and electronic deactivation, slowing transmetallation. Optimized conditions include:

Q. How can contradictions between solution-phase NMR and solid-state crystallographic data be resolved?

Dynamic effects in solution (e.g., tautomerism, rotational barriers) may obscure NMR resolution. Crystallography (via SHELX or OLEX2) provides static, unambiguous geometries. For example:

- Hydrogen bonding : The hydroxyl group may form intramolecular H-bonds in the solid state, altering resonance patterns observed in NMR .

Q. What strategies mitigate boronic ester hydrolysis during multi-step syntheses?

Q. How does this compound compare to analogous pyridine boronic esters in kinase inhibitor design?

The hydroxyl group enhances hydrogen-bonding capacity with kinase ATP-binding pockets, improving selectivity. Compared to methoxy or methyl analogs (e.g., ), its polarity increases solubility but may reduce membrane permeability. Structure-activity relationship (SAR) studies often balance these properties via prodrug strategies .

Methodological Considerations

Q. What crystallographic software tools are recommended for resolving disordered boronic ester moieties?

Use SHELXL for small-molecule refinement, leveraging its constraint algorithms for boronate rings. OLEX2 integrates visualization and refinement workflows, enabling real-time adjustment of thermal parameters and hydrogen bonding networks .

Q. How to validate synthetic intermediates when scaling up reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.